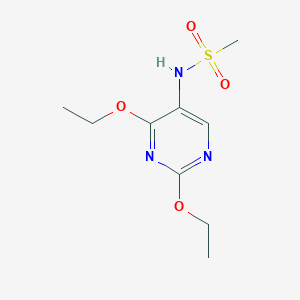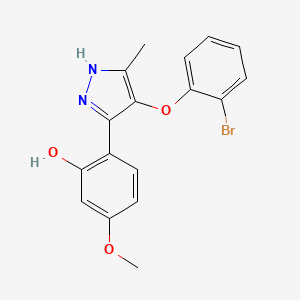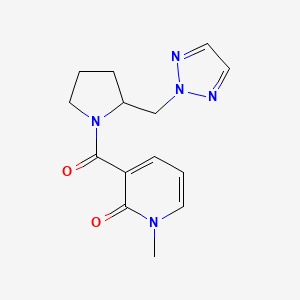
2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate, also known as ACMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ACMS is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their inhibition by 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate is thought to be responsible for the compound's anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been shown to exhibit various biochemical and physiological effects in animal studies. The compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been shown to reduce fever in animal models of pyrexia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate for lab experiments is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. Additionally, 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been extensively studied in animal models, making it a well-characterized compound for use in lab experiments. However, one of the limitations of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate. One area of interest is the development of new drugs based on the structure of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate for the treatment of pain, fever, and inflammation. Additionally, there is potential for the development of new antibiotics based on the antibacterial activity of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate. Further research is also needed to fully understand the mechanism of action of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate involves the reaction of 2-acetamidophenol with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified by recrystallization to obtain a white crystalline solid with a melting point of 164-166°C.
Applications De Recherche Scientifique
2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been extensively studied for its potential application in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and fever. Additionally, 2-Acetamidophenyl 5-chloro-2-methoxybenzenesulfonate has been shown to possess antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(2-acetamidophenyl) 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(18)17-12-5-3-4-6-13(12)22-23(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLIUBJHUBEJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2849086.png)
![4-(N,N-diallylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849087.png)


amine](/img/structure/B2849093.png)



![1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2849103.png)
![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)
